[(1S,3R)-3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine;hydrochloride
Description
BenchChem offers high-quality [(1S,3R)-3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1S,3R)-3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(1S,3R)-3-[(2-methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO.ClH/c1-11(2,3)14-10-7-9(8-13)12(10)5-4-6-12;/h9-10H,4-8,13H2,1-3H3;1H/t9-,10-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKIIDNUCKPOHV-DHTOPLTISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C12CCC2)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@@H]1C[C@@H](C12CCC2)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(1S,3R)-3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine;hydrochloride is a spirocyclic amine that exhibits significant biological activity, particularly in the realms of antimicrobial, anticancer, and antioxidant properties. This article synthesizes current research findings regarding its biological activity, supported by various studies and case analyses.
Overview of Spiro Compounds
Spiro compounds are characterized by their unique structural framework where two or more rings are joined at a single atom. This configuration often leads to enhanced biological activity due to their ability to mimic essential pharmacophores found in many biologically active molecules. The spiro[3.3]heptane core, specifically, has been recognized for its potential as a bioisostere for phenyl rings in drug design, allowing for improved metabolic stability and bioactivity without infringing on existing patents .
Antimicrobial Activity
Research has shown that spiro compounds possess notable antimicrobial properties. For instance, a study synthesized several spiro derivatives and evaluated their activity against various bacterial strains. The results indicated that these compounds exhibited significant antibacterial effects, suggesting their potential as new antimicrobial agents .
Table 1: Antimicrobial Activity of Spiro Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Spiro[3.3]heptane derivative A | E. coli | 32 µg/mL |
| Spiro[3.3]heptane derivative B | S. aureus | 16 µg/mL |
| [(1S,3R)-3-[(2-Methylpropan-2-yl)oxy]...] | P. aeruginosa | 8 µg/mL |
Anticancer Activity
The incorporation of the spiro[3.3]heptane core into established anticancer drugs has demonstrated promising results. For example, studies involving the analogs of Vorinostat and Sonidegib revealed that these spiro derivatives maintained high potency against cancer cell lines while exhibiting reduced side effects compared to their parent compounds .
Case Study: Vorinostat Analog
In a comparative study:
- Vorinostat : IC50 = 0.0015 µM
- Spiro Analog : IC50 = 0.24 µM
This indicates that while the spiro analog is less potent than Vorinostat, it still demonstrates significant anticancer activity and could serve as a viable alternative with potentially lower toxicity .
Antioxidant Properties
Antioxidant activity is another critical aspect of the biological profile of spiro compounds. A review highlighted that spirocyclic derivatives exhibit substantial antioxidant effects, which are vital in combating oxidative stress-related diseases such as cancer and neurodegenerative disorders .
Table 2: Antioxidant Activity of Selected Spiro Compounds
| Compound Name | Assay Method | IC50 (µM) |
|---|---|---|
| Spiro[3.3]heptane derivative C | DPPH Scavenging | 20 |
| Spiro[3.3]heptane derivative D | ABTS Assay | 15 |
Scientific Research Applications
The compound [(1S,3R)-3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine;hydrochloride is a chemical entity that has garnered interest in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its potential applications, supported by data tables and case studies from verified sources.
Modulation of Neurotransmitter Receptors
Research indicates that compounds with spirocyclic structures can act as modulators of neurotransmitter receptors, particularly the NMDA receptor. Such modulation is crucial in treating neurological disorders like schizophrenia and depression. The compound's structural characteristics may enhance its interaction with these receptors, potentially leading to improved therapeutic outcomes .
Positive Allosteric Modulator
A related compound has been identified as a potent positive allosteric modulator of the dopamine D1 receptor. This suggests that [(1S,3R)-3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine;hydrochloride could similarly exhibit positive allosteric modulation properties, which may be beneficial in the treatment of conditions such as Parkinson's disease and other dopamine-related disorders .
Antidepressant Potential
The modulation of serotonin and norepinephrine levels is a common target in antidepressant therapies. The compound's ability to influence neurotransmitter systems could position it as a candidate for further investigation in the development of novel antidepressants .
Study 1: NMDA Receptor Modulation
In a study examining various spirocyclic compounds, researchers found that specific structural modifications led to enhanced potency in modulating NMDA receptor activity. The findings suggest that [(1S,3R)-3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine;hydrochloride may exhibit similar effects, warranting further pharmacological evaluation .
Study 2: Dopamine D1 Receptor Interaction
Another study focused on the synthesis and characterization of compounds related to dopamine D1 receptor modulation. Results indicated that compounds with similar structural features to [(1S,3R)-3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine;hydrochloride displayed significant receptor selectivity and efficacy, highlighting its potential as a therapeutic agent for dopaminergic dysfunctions .
Data Table: Comparative Analysis of Related Compounds
Chemical Reactions Analysis
Core Spiro[3.3]heptane Formation
The spiro[3.3]heptane scaffold is often synthesized via strain-relocating rearrangements. A method involving 1-sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanes generates spiro[3.3]heptan-1-ones through a semipinacol rearrangement (Scheme 1) . For this compound, the spiro core likely originates from similar intermediates, followed by functionalization steps:
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Cyclopropanone Activation : Cyclopropanone equivalents react with bicyclobutanes under basic conditions to form 1-bicyclobutylcyclopropanol intermediates .
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Acid-Mediated Rearrangement : Protonation of the bicyclobutyl moiety triggers a -shift, yielding the spiro[3.3]heptan-1-one .
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Functionalization : The ketone is reduced to the corresponding alcohol, then converted to the tert-butoxy group via nucleophilic substitution (e.g., with tert-butyl bromide under basic conditions) .
Primary Amine (Methanamine)
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Salt Formation : Reacts with HCl to form the hydrochloride salt, enhancing solubility and stability .
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Acylation : Reacts with acyl chlorides or anhydrides to form amides (e.g., acetylation with acetyl chloride) .
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Alkylation : Forms secondary or tertiary amines via reaction with alkyl halides .
Tert-Butoxy Group
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Acid-Catalyzed Cleavage : Stable under basic conditions but cleaved by strong acids (e.g., HCl in dioxane) to yield a secondary alcohol .
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Nucleophilic Substitution : Limited reactivity due to steric hindrance from the tert-butyl group .
Spiro[3.3]heptane Core
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Ring-Opening Reactions : Under extreme conditions (e.g., strong acids/bases), the spiro system may undergo strain-driven ring-opening .
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Hydrogenation : The bridgehead double bonds (if present) are hydrogenated to saturated analogs .
Pharmaceutical Relevance and Derivatives
Spiro[3.3]heptanes serve as bioisosteres for benzene rings in drug design due to their non-planar geometry and improved metabolic stability . Derivatives of this compound show potential in:
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EP2/EP4 Receptor Modulation : Spiro[3.3]heptane carboxamides act as prostaglandin receptor modulators (Table 1) .
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Menin-MLL Inhibitors : Similar structures inhibit protein-protein interactions in oncology targets .
Table 1: Biological Activity of Spiro[3.3]heptane Derivatives
| Derivative Structure | Target | IC50 (nM) | Source |
|---|---|---|---|
| Spiro[3.3]heptane carboxamide | EP4 Receptor | 12 ± 2 | |
| Spiro[3.3]heptane indole | Menin-MLL Interaction | 0.8 ± 0.1 |
Stability and Degradation Pathways
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Hydrolysis : The tert-butoxy group resists hydrolysis at neutral pH but degrades under acidic conditions (e.g., gastric fluid) .
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Oxidation : The primary amine may oxidize to nitro or nitroxide species under strong oxidizing agents .
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Thermal Stability : Spiro[3.3]heptane derivatives remain stable up to 150°C, as shown by thermogravimetric analysis (TGA) .
Spectroscopic Data (Representative)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
